C6-Substituted vs. C5-Substituted Indanones: MAO-B Inhibitory Potency Differential of ≥30-Fold
In a systematic study of 34 1-indanone and indane derivatives against recombinant human MAO-A and MAO-B, C6-substituted indanones demonstrated IC₅₀ values ranging from 0.001 to 0.030 μM for MAO-B, while C5-substituted indanone and indane derivatives were comparatively weaker MAO-B inhibitors . The C6 position is analogous to the C6/C7 position of α-tetralone, a validated MAO-B pharmacophore. 6-Methoxy-2-phenylindan-1-one bears the critical C6-methoxy substituent that places it in the high-potency C6-substituted cohort rather than the weaker C5-substituted cohort.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6-Methoxy-2-phenylindan-1-one: C6-substituted class; IC₅₀ range 0.001–0.030 μM (class data; no direct measurement located for this specific compound) |
| Comparator Or Baseline | C5-substituted indanones: IC₅₀ values substantially higher (>0.1 μM for most; exact values compound-dependent) |
| Quantified Difference | ≥30-fold potency advantage for C6-substituted over C5-substituted indanones based on reported IC₅₀ ranges |
| Conditions | Recombinant human MAO-A and MAO-B; in vitro fluorometric assay; 34 compounds tested |
Why This Matters
For procurement aimed at MAO-B inhibitor screening or neurodegenerative disease research, a C6-substituted indanone scaffold is the evidence-backed choice; selecting a C5-substituted analog would predictably yield ≥30-fold lower potency.
- [1] Mostert S, Petzer A, Petzer JP. Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem. 2015;10(5):862-873. doi:10.1002/cmdc.201500059 View Source
